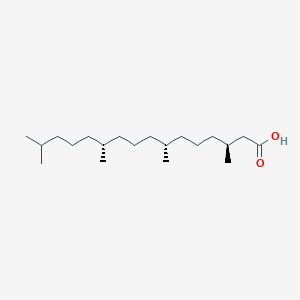
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid is a complex organic compound with the molecular formula C20H40O2 It is a type of fatty acid derivative known for its unique structure, which includes multiple chiral centers
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents to introduce the necessary methyl groups at specific positions on the carbon chain. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields. These methods often utilize metal catalysts and high-pressure reactors to facilitate the necessary chemical transformations. The exact conditions can vary depending on the desired purity and scale of production.
化学反応の分析
Types of Reactions
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxygen atoms into the molecule.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the carboxylic acid group into an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S,7,11R)-3,7,11,15-Tetramethylhexadecanoic acid involves its interaction with specific molecular targets within cells. It can modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as lipid metabolism and energy production. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid: A diastereomer with similar properties but different spatial arrangement of atoms.
Phytanic acid: Another fatty acid derivative with a similar structure but different functional groups.
Uniqueness
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid is unique due to its specific chiral centers and the resulting stereochemistry, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for studying the effects of stereochemistry on molecular function and interactions.
特性
CAS番号 |
31653-05-1 |
|---|---|
分子式 |
C20H40O2 |
分子量 |
312.5 g/mol |
IUPAC名 |
(3S,7R,11R)-3,7,11,15-tetramethylhexadecanoic acid |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19+/m1/s1 |
InChIキー |
RLCKHJSFHOZMDR-QRVBRYPASA-N |
異性体SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@H](C)CC(=O)O |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


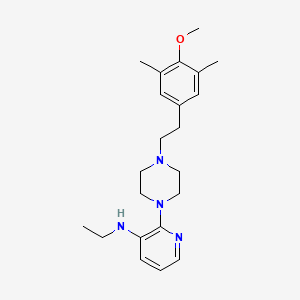
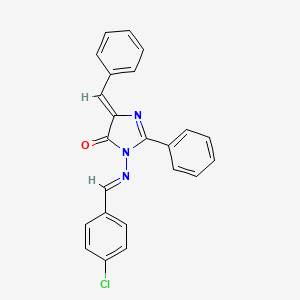


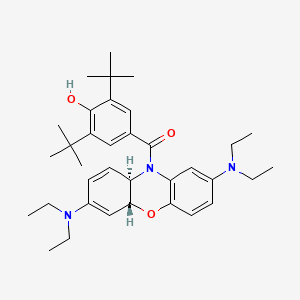

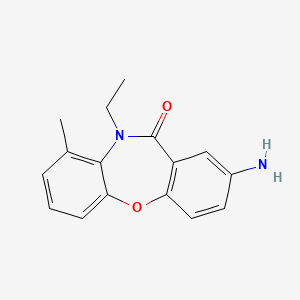

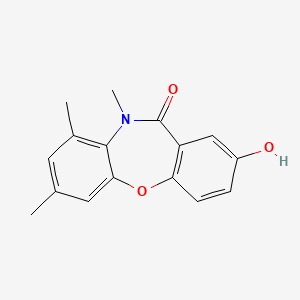
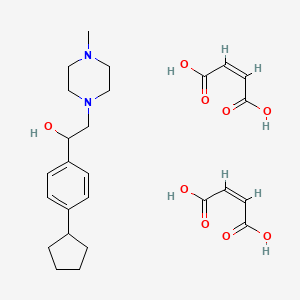
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-1-hydroxytridec-5-en-7,9,11-triyn-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12782931.png)
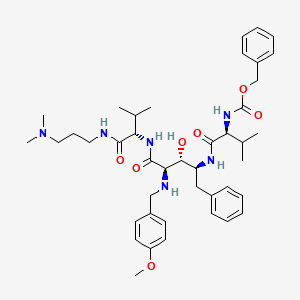
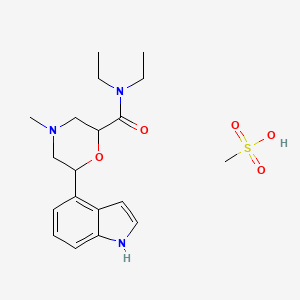
![11,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11,16,18,20-nonaen-3-one](/img/structure/B12782945.png)
